Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene
Overview
Description
Calix[4]arene is a calixarene.
Scientific Research Applications
Host-Guest Chemistry : This compound has been studied for its ability to form host-guest complexes. For example, Dielemann et al. (2003) investigated its complex with dichloromethane, noting the compound's pinched cone conformation and its capacity to accommodate guest molecules in its elliptical cavity. This suggests potential applications in molecular recognition and encapsulation processes (Dielemann et al., 2003).
Crystal Structure Analysis : Studies such as those by Smith (1963) and Böhmer et al. (1997) have focused on the crystal structure of this compound and its derivatives. These studies provide insights into the molecular conformation and arrangements, which are crucial for understanding the compound's chemical behavior and potential applications in materials science (Smith, 1963); (Böhmer et al., 1997).
Molecular Interactions and Inclusion Phenomena : Research by Thuéry et al. (2002) explored the interaction between this compound and triethylammonium ion, revealing how molecular interactions and inclusion phenomena might occur. This has implications for designing molecular sensors and catalysts (Thuéry et al., 2002).
Supramolecular Assemblies : The work by Hu (1994) on a hydroxide inclusion complex of a methylene-bridged tetrapyrimidinium macrocycle illustrates the compound's role in forming supramolecular assemblies, which could be exploited in nanotechnology and materials science (Hu, 1994).
Molecular Conformation Studies : Studies like those by Ferguson et al. (1994) examine the molecular conformation of this compound's derivatives, providing valuable information for understanding its chemical reactivity and potential as a building block in supramolecular chemistry (Ferguson et al., 1994).
Analytical Chemistry Applications : Saha et al. (2004) demonstrated the use of a derivative of this compound in studying charge transfer interactions with fullerenes. This suggests potential applications in analytical chemistry, particularly in studying electron acceptor molecules (Saha et al., 2004).
Chromatography : Zhang et al. (1997) synthesized a derivative of this compound for use as a stationary phase in gas chromatography, highlighting its utility in separation sciences (Zhang et al., 1997).
Properties
CAS No. |
281-54-9 |
---|---|
Molecular Formula |
C28H24 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C28H24/c1-5-21-13-22(6-1)18-24-8-3-10-26(15-24)20-28-12-4-11-27(16-28)19-25-9-2-7-23(14-25)17-21/h1-16H,17-20H2 |
InChI Key |
GQPLZGRPYWLBPW-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC=CC(=C4)CC5=CC=CC1=C5 |
Canonical SMILES |
C1C2=CC(=CC=C2)CC3=CC(=CC=C3)CC4=CC=CC(=C4)CC5=CC=CC1=C5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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